Benzamide, N-ethyl-2-(hydroxyphenylmethyl)-
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Overview
Description
Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- is an organic compound with the molecular formula C16H17NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with an ethyl group and the benzene ring is substituted with a hydroxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids and amines. For Benzamide, N-ethyl-2-(hydroxyphenylmethyl)-, a common synthetic route involves the reaction of N-ethylbenzamide with 2-(hydroxyphenylmethyl) chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, is also becoming more common in the industrial production of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), Bromine (Br2)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the amide group.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylmethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethyl group on the amide nitrogen can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-ethylbenzamide: Benzamide with an ethyl group on the amide nitrogen.
2-hydroxybenzamide: Benzamide with a hydroxy group on the benzene ring.
Uniqueness
Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- is unique due to the presence of both an ethyl group on the amide nitrogen and a hydroxyphenylmethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .
Properties
CAS No. |
339559-68-1 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-ethyl-2-[hydroxy(phenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-17-16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11,15,18H,2H2,1H3,(H,17,19) |
InChI Key |
UZPOBHJSMPZVMM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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